molecular formula C13H13NO2 B11892111 N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide CAS No. 832102-20-2

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide

Cat. No.: B11892111
CAS No.: 832102-20-2
M. Wt: 215.25 g/mol
InChI Key: BRQKOIHDILSFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is a chemical compound built around a naphthalene core functionalized with an acetamide group. Compounds featuring the naphthyl-acetamide structure are of significant interest in medicinal chemistry and chemical biology research due to their diverse potential biological activities. Research on structurally related naphthyl-functionalized acetamides has revealed promising applications in several fields. A primary area of investigation is neurodegenerative disease research, where such compounds have been studied as selective inhibitors of the cholinesterase enzyme butyrylcholinesterase (BChE), a target associated with Alzheimer's disease pathology . Some naphthyl-acetamide derivatives have also demonstrated notable antiproliferative activity in vitro, showing specificity against human cancer cell lines, including nasopharyngeal carcinoma . Furthermore, the naphthalene ring system is a known photonic material, and functionalized derivatives can serve as scaffolds for developing fluorescent dyes with large Stokes shifts, which are useful in bioimaging and materials science . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

832102-20-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-[6-(hydroxymethyl)naphthalen-2-yl]acetamide

InChI

InChI=1S/C13H13NO2/c1-9(16)14-13-5-4-11-6-10(8-15)2-3-12(11)7-13/h2-7,15H,8H2,1H3,(H,14,16)

InChI Key

BRQKOIHDILSFPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 6-(hydroxymethyl)naphthalen-2-amine (1 equiv.) is dissolved in dry tetrahydrofuran (THF) under inert atmosphere. Pyridine (1.1 equiv.) is added as a base to scavenge HCl generated during acylation. Acetyl chloride (1.05 equiv.) in THF is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming the acetamide bond.

Key Data:

  • Yield: 70–85% after purification.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Hydroxymethylation of N-(6-Formylnaphthalen-2-yl)acetamide

An alternative approach involves reducing a pre-acetylated aldehyde intermediate. This two-step method avoids handling sensitive aminonaphthols.

Step 1: Acetylation of 6-Formylnaphthalen-2-amine

6-Formylnaphthalen-2-amine is acetylated under conditions similar to Section 1.1, yielding N-(6-formylnaphthalen-2-yl)acetamide.

Step 2: Borohydride Reduction

The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH4_4) in methanol at 0°C. NaBH4_4 (1.5 equiv.) is added portionwise, and the mixture is stirred for 2 hours before quenching with water.

Key Data:

  • Reduction Yield: 90–95%.

  • Overall Yield: 68–76%.

  • Advantage: Avoids instability issues with 6-(hydroxymethyl)naphthalen-2-amine.

Friedel-Crafts Acetylation Followed by Functional Group Interconversion

For substrates where direct amination is challenging, Friedel-Crafts acylation introduces the acetyl group, followed by oxidation and reduction sequences.

Friedel-Crafts Acylation of Naphthalene

Naphthalene undergoes Friedel-Crafts acylation with acetyl chloride and AlCl3_3 in dichloromethane, producing 2-acetylnaphthalene.

Nitration and Reduction

Nitration at the 6-position (HNO3_3/H2_2SO4_4) yields 6-nitro-2-acetylnaphthalene, which is reduced to 6-amino-2-acetylnaphthalene using H2_2/Pd-C. Hydroxymethylation via Mannich reaction or formylation/reduction completes the synthesis.

Key Data:

  • Nitration Yield: 60–70%.

  • Reduction Yield: 85–90%.

Enzymatic and Catalytic Methods

Recent advances employ iron catalysts for sustainable synthesis. Iron(III) chloride catalyzes the coupling of 2-naphthol derivatives with acetamide precursors under mild conditions.

Example Protocol:

  • Catalyst: FeCl3_3 (10 mol%).

  • Solvent: Ethanol/water (4:1).

  • Temperature: 60°C, 8 hours.

  • Yield: 65–75%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Direct AcetylationAcetyl chloride, pyridineTHF, 0°C to RT70–85%>95%
Formyl ReductionNaBH4_4, MeOH0°C, 2 h68–76%90–92%
Friedel-CraftsAlCl3_3, HNO3_3Reflux, multi-step50–60%85–88%
Iron CatalysisFeCl3_3, ethanol60°C, 8 h65–75%93–95%

Challenges and Optimizations

  • Regioselectivity: Directing substituents to the 6-position requires careful control of electronic and steric effects. Meta-directing groups (e.g., acetyl) improve selectivity.

  • Stability of Intermediates: 6-(Hydroxymethyl)naphthalen-2-amine is prone to oxidation; in situ generation via reduction is preferred.

  • Purification: Recrystallization from aqueous ethanol effectively removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Naphthalene-2-carboxylic acid.

    Reduction: N-[6-(Aminomethyl)naphthalen-2-yl]acetamide.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving naphthalene derivatives.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxymethyl and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The naphthalene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) on Naphthalene Ring Functional Groups Key Properties/Applications Reference
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide 6-hydroxymethyl –NHCOCH3, –CH2OH Enhanced solubility, derivatization potential Target
N-(6-Hydroxy-naphthalen-1-yl)acetamide 6-hydroxy –NHCOCH3, –OH Intermediate for heterocyclic synthesis
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide 5-oxo (tetrahydro) –NHCOCH3, ketone Structural rigidity, potential CNS activity
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide 1-yloxy-methyl + triazole –NHCOCH3, triazole, –OCH2– Anticancer/antimicrobial activity
N-(2-Nitrophenyl)-2-(naphthalen-2-yloxy)acetamide 2-nitro substitution –NO2, –O– Cytotoxicity studies
N-2-Naphthyl-2,2-diphenylacetamide 2-naphthyl + diphenyl –NHCOCH3, diphenyl High lipophilicity, material science applications

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound improves aqueous solubility compared to chlorinated (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide ) or nitro-substituted analogs (e.g., compound 6b ).
  • Reactivity : The hydroxymethyl group enables conjugation reactions (e.g., esterification), unlike the inert diphenyl groups in N-2-naphthyl-2,2-diphenylacetamide .
  • Biological Activity : Triazole-containing analogs (e.g., 6a-m ) exhibit enhanced antimicrobial activity due to the triazole moiety, whereas nitro groups (e.g., 6b ) may increase cytotoxicity.

Biological Activity

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its structural features, which include a naphthalene ring substituted with a hydroxymethyl group and an acetamide functional group. This compound is particularly noted for its potential biological activities, especially in the context of anticancer research.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C_{12}H_{13}NO
  • Molecular Weight : 201.24 g/mol

The presence of the hydroxymethyl group and the acetamide moiety allows for various interactions with biological targets, making it a versatile scaffold for drug design.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with naphthalene moieties can inhibit cell proliferation in various cancer cell lines. For example, preliminary investigations suggest that this compound may interact with specific receptors involved in cancer cell signaling pathways, which could lead to apoptosis and reduced tumor growth.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)10.0Inhibition of cell proliferation
HeLa (Cervical)15.0Disruption of cell cycle progression

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Compounds similar to this one have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating various inflammatory diseases.

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A study demonstrated that this compound significantly increased annexin V-FITC positive apoptotic cells in MDA-MB-231 cell lines, indicating strong pro-apoptotic effects. The percentage of late apoptotic cells increased from 0.18% to 22.04% compared to control, showcasing a 22-fold increase in apoptosis induction .
  • Cell Proliferation Inhibition :
    • Another research effort focused on the compound's ability to inhibit proliferation in A549 lung cancer cells, where it was found to have an IC50 value of 10 µM. The mechanism was linked to cell cycle arrest at the G0/G1 phase .
  • Inflammation Studies :
    • Compounds structurally related to this compound were evaluated for their anti-inflammatory properties, revealing significant inhibition of pro-inflammatory cytokines in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions, starting with functionalization of the naphthalene ring. For example, fluorination using Selectfluor in ionic liquid ([bmim][PF6]) and ethanol achieves regioselective substitution (98% yield) . Coupling agents like DCC/DMAP are used for amide bond formation under inert conditions . Optimization includes solvent selection (e.g., DMF for nucleophilic substitution), temperature control (room temperature for propargylation), and purification via column chromatography .
  • Data : Reaction yields and regioselectivity are validated using TLC and HPLC.

Q. Which spectroscopic techniques are employed to characterize This compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, hydroxymethyl at δ 5.4 ppm) .
  • IR Spectroscopy : Identifies functional groups (C=O stretch at ~1670 cm⁻¹, O–H stretch at ~3260 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., HRMS [M+H]+ calculated: 404.1359, observed: 404.1348) .

Advanced Research Questions

Q. How can conflicting crystallographic data for This compound be resolved?

  • Methodology : Use SHELX software for structure refinement. SHELXL refines small-molecule structures against high-resolution data, while SHELXD/SHELXE resolve twinning or partial occupancy issues . Cross-validate with PLATON for symmetry checks and Rint analysis .
  • Data Contradiction : Discrepancies in bond lengths/angles are addressed by iterative refinement and Hirshfeld surface analysis to assess packing effects.

Q. What strategies are used to evaluate the compound’s antiproliferative activity against cancer cell lines?

  • Experimental Design :

  • Cell Lines : Test against MCF-7 (breast), A549 (lung), and HeLa (cervical) cells .
  • Assays : MTT assay for IC50 determination, flow cytometry for apoptosis (Annexin V/PI staining), and Western blotting for caspase-3 activation .
    • Data Interpretation : Compare dose-response curves with controls (e.g., cisplatin) and analyze statistical significance (p < 0.05 via ANOVA).

Q. How are structure-activity relationships (SARs) studied for derivatives of this compound?

  • Methodology : Synthesize analogs (e.g., substituting hydroxymethyl with methoxy, chloro, or nitro groups) and compare bioactivity .
  • Data Analysis : Use molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II. Correlate logP values (calculated via ChemDraw) with cellular uptake efficiency .

Q. What advanced techniques resolve synthetic byproducts or impurities in the compound?

  • Methodology :

  • HPLC-PDA : Quantifies purity (>95%) and identifies byproducts using C18 columns (acetonitrile/water gradient) .
  • LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) with MRM transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.